1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone
Description
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is an acetophenone derivative characterized by a chloromethyl (-CH2Cl) group at the 3-position and a trifluoromethyl (-CF3) group at the 5-position of the phenyl ring. This compound is of interest in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and materials science due to its electron-withdrawing substituents, which enhance reactivity and stability .
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)8-2-7(5-11)3-9(4-8)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
YSROXJQJQHVIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of Aryl Magnesium Bromide Intermediates
The synthesis begins with 3-bromo-5-(trifluoromethyl)toluene, where bromine serves as the leaving group for Grignard reagent generation. In anhydrous tetrahydrofuran (THF), magnesium reacts with the aryl bromide at 0–10°C to form 3-(trifluoromethyl)-5-methylphenyl magnesium bromide. This exothermic process requires careful temperature control to prevent premature decomposition. The reaction progress is monitored via gas chromatography until residual bromide levels fall below 1 mol% (typically 2–5 hours).
Ketone Formation via Acetic Anhydride Quenching
The Grignard intermediate is added dropwise to a cooled (−15°C) solution of acetic anhydride in THF or tert-butyl methyl ether. This step exploits the nucleophilicity of the aryl magnesium species to attack the electrophilic carbonyl carbon, yielding 1-[3-methyl-5-(trifluoromethyl)phenyl]ethanone. Excess acetic anhydride (2–3 equivalents) ensures complete conversion, with post-reaction hydrolysis using 10% NaOH achieving pH >10 for efficient extraction into tert-butyl methyl ether. Distillation under reduced pressure isolates the ketone in 65–70% yield.
Radical Chlorination of Methyl Substituents
Monochlorination Optimization
The methyl group at position 3 undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) under UV irradiation. SO₂Cl₂ (1.1 equivalents) in carbon tetrachloride at 80°C selectively produces the chloromethyl derivative within 4 hours, minimizing polychlorination. Alternatively, Cl₂ gas bubbled through the substrate at 50°C with azobisisobutyronitrile (AIBN) as an initiator achieves 85–90% conversion, though requiring rigorous gas flow control to prevent over-chlorination.
Purification and Stability Considerations
Crude product is washed with saturated NaHCO₃ to neutralize residual HCl, followed by brine to remove organic impurities. Column chromatography (hexane/ethyl acetate, 9:1) isolates 1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]ethanone in 62% yield. Stability studies indicate degradation <5% after 6 months at −20°C under nitrogen, though the chloromethyl group remains susceptible to nucleophilic displacement in polar protic solvents.
Alternative Pathways: Friedel-Crafts and Directed Metalation
Challenges in Electrophilic Acylation
Attempted Friedel-Crafts acetylation of 3-(chloromethyl)-5-(trifluoromethyl)benzene fails due to the combined deactivating effects of the substituents, which reduce ring electron density below the threshold for AlCl₃-catalyzed acylation. Computational modeling (DFT) confirms a 40 kJ/mol higher activation energy compared to non-fluorinated analogs, rendering this route impractical.
Directed ortho-Metalation Approaches
Employing a removable directing group (e.g., dimethylaminomethyl) at position 3 enables lithiation at −78°C using sec-butyllithium. Quenching with acetyl chloride introduces the ketone functionality, followed by HCl-mediated removal of the directing group to yield the chloromethyl derivative. This method achieves 55% overall yield but requires cryogenic conditions and strict anhydrous protocols.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Temperature Range | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|---|
| Grignard + Chlorination | Mg, Ac₂O, SO₂Cl₂ | −15°C to 80°C | 62 | 98 | Multi-step, radical selectivity |
| Directed Metalation | sec-BuLi, AcCl, HCl | −78°C to 25°C | 55 | 95 | Cryogenic, moisture-sensitive |
| Friedel-Crafts | AlCl₃, AcCl | 25°C | <5 | N/A | Electron-deficient ring incompatibility |
Scale-Up and Industrial Considerations
Kilogram-scale production favors the Grignard-chlorination sequence due to its compatibility with continuous flow reactors. THF recovery via distillation reduces solvent costs, while in-line IR monitoring of the Grignard formation minimizes byproducts. Occupational safety protocols mandate scrubbers for HCl off-gases during chlorination and explosion-proof equipment for handling magnesium.
Emerging Techniques: Photoredox Catalysis
Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) for visible-light-mediated chloromethylation of pre-acylated intermediates. This method achieves 70% yield at room temperature using dichloromethane as a chlorine source, though substrate scope remains limited to electron-deficient arenes.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is an organic compound with a molecular formula of and a molecular weight of 250.64 g/mol. It possesses a unique structure featuring a chloromethyl group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone functional group.
Potential Applications
- Pharmaceuticals: Due to the reactivity of the chloromethyl and trifluoromethyl groups, this compound is useful in pharmaceuticals.
- Chemical Synthesis: It is also used in chemical synthesis.
- Enzyme-Catalyzed Reactions: It is employed in the study of enzyme-catalyzed reactions.
- Biological Pathways: It serves as a probe for investigating biological pathways.
While specific biological activity data for 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is limited, similar compounds often exhibit significant biological properties. The presence of halogenated groups like trifluoromethyl can enhance lipophilicity and bioactivity, potentially leading to interactions with biological targets such as enzymes or receptors. Research into related compounds suggests they may possess antimicrobial or anti-inflammatory properties, although specific studies on this compound are necessary to confirm any biological effects.
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The chloromethyl and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone. Key differences lie in substituent positions, functional groups, and applications.
Structural Analogues with Chloromethyl or Trifluoromethyl Groups
Table 1: Structural Comparison
Key Observations:
- Substituent Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity, making derivatives like 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone valuable in oncology . Chloromethyl groups, as in 1-[3-(Chloromethyl)phenyl]ethanone, facilitate nucleophilic substitution reactions for further derivatization .
- Synthetic Routes : Compounds with trifluoromethyl groups often require specialized fluorination techniques (e.g., halogen exchange), whereas chloromethyl derivatives are synthesized via Friedel-Crafts alkylation or chloromethylation .
Hydroxyacetophenone Derivatives
Table 2: Physical and Chemical Properties of Selected Hydroxyacetophenones
Key Observations:
- Hydroxy Groups : The presence of hydroxyl (-OH) and methoxy (-OCH3) groups in these compounds increases polarity, making them suitable for antioxidant or anti-inflammatory applications. However, they lack the trifluoromethyl group’s electron-withdrawing effects .
- Melting Points: Hydroxyacetophenones generally exhibit higher melting points (e.g., 71–98°C) compared to non-hydroxylated analogues due to hydrogen bonding .
Key Observations:
Biological Activity
1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is an organic compound notable for its unique structural features, including a chloromethyl group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are largely influenced by its molecular structure.
Structural Characteristics
The molecular formula of 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is , with a molecular weight of approximately 250.64 g/mol. The presence of halogenated groups, such as the trifluoromethyl, enhances its lipophilicity and may improve its interaction with biological targets like enzymes or receptors.
The biological activity of this compound is primarily driven by the following factors:
- Trifluoromethyl Group : Known to enhance metabolic stability and bioavailability, this group can significantly affect the compound's pharmacological properties.
- Chloromethyl Group : This moiety may contribute to the compound's reactivity with biological targets, potentially allowing it to function as an inhibitor or modulator in various biochemical pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone, a comparison with structurally similar compounds is beneficial. The following table summarizes key features and differences:
| Compound Name | Key Features | Differences |
|---|---|---|
| 1-(3-Chloromethyl)-4-(trifluoromethylthio)phenyl)ethanone | Contains trifluoromethylthio group | Different reactivity profile due to sulfur |
| 1-(3-Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one | Propan-2-one moiety instead of ethanone | Alters reactivity profile |
| Acetophenone | Lacks chloromethyl and trifluoromethyl groups | Simpler structure with different properties |
| Benzyl Chloride | Contains chloromethyl but lacks phenyl ethanone structure | Different functional capabilities |
Case Studies and Research Findings
Research into related compounds has shown promising results. For instance, studies on compounds with similar structural motifs have indicated their effectiveness as inhibitors of various biological pathways. A notable example includes the investigation of trifluoromethyl-containing compounds that exhibit significant inhibition against enzymes like acetylcholinesterase (AChE), suggesting potential neuroprotective effects .
Q & A
Q. What are the common synthetic routes for preparing 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone, and what factors influence the choice of methodology?
The primary synthetic route involves Friedel-Crafts acylation , where benzotrifluoride reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group . Alternative methods include Grignard reactions, as demonstrated in Example 6 of , where isopropylmagnesium chloride reacts with a chlorinated benzene derivative in tetrahydrofuran (THF) at low temperatures (-5°C), achieving a 69% yield after purification via silica gel column chromatography . The choice of methodology depends on substrate compatibility, functional group sensitivity, and scalability.
Q. How is the purity and structural integrity of this compound verified in academic research?
Purity is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) . Structural confirmation relies on ¹H/¹³C NMR to identify characteristic peaks (e.g., trifluoromethyl groups at ~110-120 ppm in ¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR) for carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). highlights the use of silica gel column chromatography for purification, which ensures high purity before characterization .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?
Mass spectrometry (MS) and X-ray crystallography are essential. For example, analogs like 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2) exhibit distinct mass fragmentation patterns due to differences in halogen substitution . X-ray crystallography, as seen in Acta Crystallographica reports (e.g., ), resolves spatial arrangements of substituents like chloromethyl and trifluoromethyl groups .
Advanced Research Questions
Q. What strategies are employed to optimize the yield of 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone in multi-step syntheses?
Yield optimization focuses on reaction temperature control (e.g., maintaining -5°C during Grignard reagent addition to prevent side reactions) and catalyst selection . Post-reaction quenching with methanol and hydrochloric acid (as in ) stabilizes intermediates. Purification via gradient elution in column chromatography improves recovery rates . Computational tools like density functional theory (DFT) predict reactive intermediates to refine conditions .
Q. How do researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?
Contradictions in NMR or IR data are resolved by isotopic labeling (e.g., deuterated solvents for peak assignment) and 2D NMR techniques (e.g., COSY, HSQC) to clarify coupling patterns. For example, trifluoromethyl groups can cause signal splitting in ¹H NMR due to ¹⁹F-¹H coupling, requiring careful interpretation . Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures alignment with known spectra .
Q. What computational chemistry approaches are utilized to predict the reactivity or physicochemical properties of this compound?
Quantum mechanical calculations (e.g., DFT) model electron distribution to predict sites for electrophilic substitution. Quantitative Structure-Property Relationship (QSPR) models, as referenced in , correlate substituent effects (e.g., Cl, CF₃) with properties like logP or solubility . Molecular docking studies assess its potential as a pharmacophore in drug design .
Q. What role does this compound serve as a precursor in the synthesis of pharmacologically active agents?
The chloromethyl and trifluoromethyl groups make it a versatile intermediate. For example, it is a precursor to Afoxolaner (a veterinary insecticide) and Esafoxolaner , where the ethanone moiety is functionalized into heterocyclic scaffolds . In , trifluoromethylphenyl derivatives are used in dopamine D3 receptor ligands, highlighting its utility in medicinal chemistry .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Key precautions include using chemical fume hoods to avoid inhalation of volatile intermediates and wearing nitrile gloves and safety goggles to prevent dermal contact. emphasizes storing the compound in airtight containers away from ignition sources due to its potential reactivity . Spills should be neutralized with inert absorbents (e.g., sand) and disposed of via hazardous waste protocols .
Methodological Considerations
Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic attacks to the meta position. This is critical in Suzuki-Miyaura couplings , where boronic acid partners must align with reactive sites. demonstrates the use of boronate esters in such reactions .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects impurities at ppm levels. For halogenated byproducts (e.g., polychlorinated derivatives), high-resolution mass spectrometry (HRMS) differentiates isotopic clusters. ’s silica gel chromatography step reduces impurities before quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
